2,3,3-Trimethylpiperidine
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Overview
Description
2,3,3-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylpiperidine typically involves the hydrogenation of pyridine derivatives. One common method is the palladium-catalyzed hydrogenation of 2,3,3-trimethylpyridine. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the cyclization of appropriate precursors followed by purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2,3,3-Trimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylpiperidine involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate various biochemical pathways, although detailed studies on its specific targets and pathways are still ongoing .
Comparison with Similar Compounds
- 2,3,5-Trimethylpiperidine
- 2,3,3-Trimethylpyridine
- 2,3,3-Trimethylpiperazine
Comparison: 2,3,3-Trimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
2,3,3-trimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-8(2,3)5-4-6-9-7/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANAQUCVLMZHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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